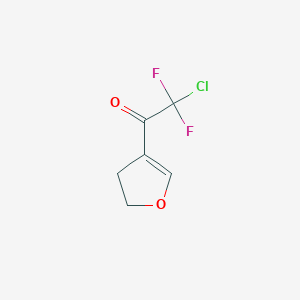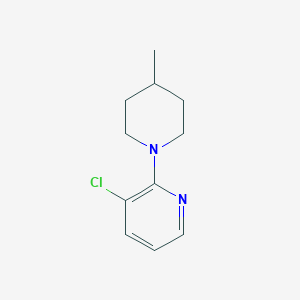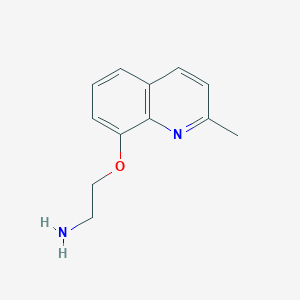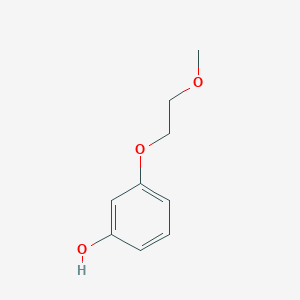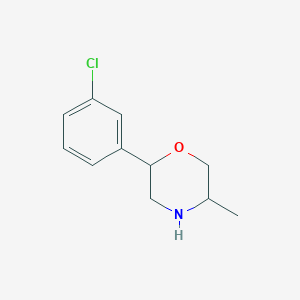
2-(3-Chlorophenyl)-5-methylmorpholine
Overview
Description
The compound “2-(3-Chlorophenyl)-5-methylmorpholine” is a morpholine derivative. Morpholine is a common chemical structure found in various pharmaceuticals and research chemicals . It consists of a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “2-(3-Chlorophenyl)-5-methylmorpholine” are not available, similar compounds often involve reactions such as condensation, aza-Michael addition, and protodeboronation .Molecular Structure Analysis
The molecular structure of “2-(3-Chlorophenyl)-5-methylmorpholine” would likely involve a morpholine ring substituted with a 3-chlorophenyl group and a methyl group .Scientific Research Applications
Synthesis and Structural Studies
Stereoselective Synthesis : In a study, the condensation of 2-chlorobenzaldehyde with cyanothioacetamide and 2-thenoyltrifluoroacetone in the presence of N-methylmorpholine led to the stereoselective formation of N-methylmorpholinium 4,5-trans-4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(2-thenoyl)-6-trifluoromethyl-1,4,5,6-tetrahydropyridine-2-thiolate. This compound was used in further synthesis and characterized by X-ray crystallographic analysis (Krivokolysko et al., 2001).
Molecular Docking Studies : Another study synthesized and characterized 3-ethyl 5-methyl-2-(2-aminoethoxy)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate derivatives. These compounds underwent molecular docking studies, revealing potential for binding energies and non-toxic properties, suggesting their use as antioxidants and chelating agents in treating metals-induced oxidative stress diseases (Sudhana & Adi, 2019).
Antimicrobial and Antioxidant Activities
Antimicrobial Evaluation of Derivatives : A study focused on synthesizing amino acid/dipeptide derivatives of quinazolin-3(4H)-one and evaluating their antimicrobial potential. The derivatives showed moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Kapoor et al., 2017).
Antioxidant and Anticancer Evaluation : Novel 1,2,4-triazolin-3-one derivatives were synthesized and evaluated for their in vitro anticancer activity against various human tumor cell lines. One of the compounds exhibited promising activity against several cancer cell lines, suggesting potential for anticancer therapy (Kattimani et al., 2013).
Chemical Synthesis and Characterization
Synthesis of Novel Compounds : A study demonstrated the synthesis of new functionally substituted 3,7-diazabicyclo[3.3.1]nonane derivatives through aminomethylation of tetrahydropyridine-2-thiolates. N-Methylmorpholinium 4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolate was obtained through a specific synthesis process (Dotsenko et al., 2007).
Study on Model Compounds : Another research investigated the influence of carbonyl structures on chromophore formation in N-methylmorpholine-N-oxide solutions, a significant aspect in the Lyocell process for fiber-making. The study provided insights into chemical side reactions and byproduct formation affecting the quality of fibers (Adorjan et al., 2005).
properties
IUPAC Name |
2-(3-chlorophenyl)-5-methylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8-7-14-11(6-13-8)9-3-2-4-10(12)5-9/h2-5,8,11,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGWNRUYMBGFSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-5-methylmorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1452591.png)
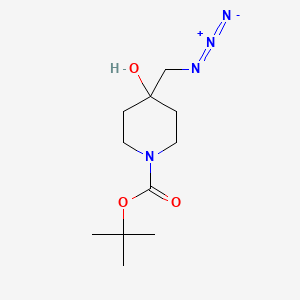
![[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid](/img/structure/B1452596.png)
![Methyl 5-acetyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1452598.png)
![N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide](/img/structure/B1452599.png)
![2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide](/img/structure/B1452600.png)

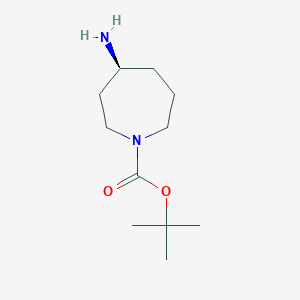
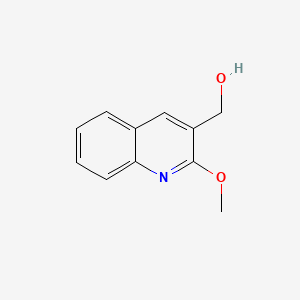
![5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1452606.png)
